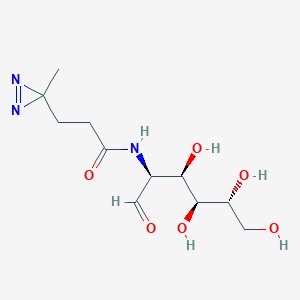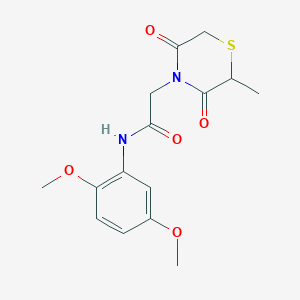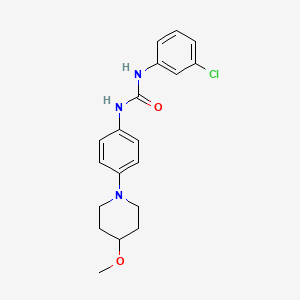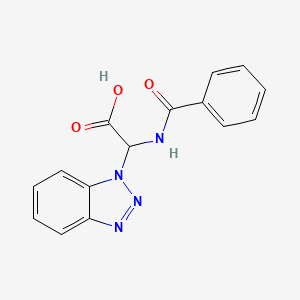![molecular formula C19H22N2O2S2 B2750626 4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 893790-47-1](/img/structure/B2750626.png)
4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide” is a chemical compound with the molecular formula C19H22N2O2S2 and a molecular weight of 374.52. It belongs to the class of compounds known as 1,2,4-benzothiadiazine 1,1-dioxides .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 1,2,4-benzothiadiazine 1,1-dioxide ring, which is a fundamental part of some clinically applied drugs . The compound also contains functional groups like alkyl, aryl, alkylamino, benzyl, and thio at different positions of the ring .Wissenschaftliche Forschungsanwendungen
Phosphodiesterase Inhibition and Therapeutic Potential
The research on benzyl derivatives of benzothiadiazine dioxides, including compounds structurally related to 4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide, has identified them as potential inhibitors of phosphodiesterase 7 (PDE7). This inhibition activity suggests a promising avenue for the treatment of T-cell-dependent disorders. The investigation into these compounds has revealed their ability to selectively inhibit PDE7 over other isoenzymes, highlighting their specificity and potential therapeutic benefits in immunological and inflammatory disorders (Martínez et al., 2000).
Anticancer Activity
Further exploration into the benzothiadiazine dioxide derivatives has uncovered compounds with significant antiproliferative properties against various cancer cell lines. The synthesis and testing of new 2-aryl-4H-3,1-benzothiazines have demonstrated their efficacy in inhibiting cancer cell proliferation, positioning these compounds as promising candidates for antitumor treatments. Their structural features and biological activities suggest a potential for the development of new anticancer therapies (Niewiadomy et al., 2011).
Antibacterial and Antioxidant Properties
The diverse biological activities of benzothiadiazine dioxide derivatives extend to antibacterial and antioxidant properties. A novel series of these compounds has shown preliminary efficacy in antibacterial and DPPH radical scavenging activities, indicating their potential as agents for combating bacterial infections and oxidative stress (Zia-ur-Rehman et al., 2009).
Cognitive Enhancement through AMPA Receptor Potentiation
Research on fluorinated benzothiadiazine 1,1-dioxides has identified compounds that act as potent cognitive enhancers through the potentiation of AMPA receptors. These findings suggest the potential of benzothiadiazine dioxide derivatives in enhancing cognitive functions, offering new avenues for the treatment of cognitive impairments and neurological conditions (Francotte et al., 2010).
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators . The specific targets would depend on the functional groups attached to the ring .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that the compound might interact with its targets, leading to changes in their function . The exact nature of these interactions and the resulting changes would need further investigation.
Biochemical Pathways
Given the wide range of activities reported for similar compounds, it is likely that multiple pathways could be affected . These could include pathways related to the targets mentioned above, such as pathways involved in microbial growth, viral replication, blood pressure regulation, glucose metabolism, cell proliferation, potassium channel activation, and glutamate signaling .
Pharmacokinetics
The compound has a logp value of 45311 and a logD value of 45311 , suggesting that it is lipophilic and could potentially cross biological membranes. Its logSw value of -4.1907 suggests that it has low water solubility, which could impact its bioavailability
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound might have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action .
Eigenschaften
IUPAC Name |
4-butyl-3-[(3-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-4-12-21-17-10-5-6-11-18(17)25(22,23)20-19(21)24-14-16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKUJCKSMFLZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2750544.png)






![N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2750557.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide](/img/structure/B2750558.png)

![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2750560.png)
![3-Ethenylsulfonyl-N-[3-(1-methyltriazol-4-yl)phenyl]propanamide](/img/structure/B2750561.png)
![N-(sec-butyl)-1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750562.png)
![N-[2-(2-Phenylphenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2750565.png)
